2-[5-(4-Bromophenyl)furan-2-yl]indolizine
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Overview
Description
2-[5-(4-Bromophenyl)furan-2-yl]indolizine is a chemical compound that belongs to the class of indolizines, which are heterocyclic compounds containing a fused indole and pyridine ring system This compound is characterized by the presence of a bromophenyl group attached to the furan ring, which is further connected to the indolizine core
Preparation Methods
The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The general procedure includes the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction typically proceeds at elevated temperatures, around 80-100°C.
Chemical Reactions Analysis
2-[5-(4-Bromophenyl)furan-2-yl]indolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-[5-(4-Bromophenyl)furan-2-yl]indolizine can be compared with other similar compounds, such as:
2-(5-(4-Methoxyphenyl)furan-2-yl)indolizine: This compound has a methoxy group instead of a bromine atom, which can lead to different chemical reactivity and biological activity.
2-(5-(4-Nitrophenyl)furan-2-yl)indolizine: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
2-(5-(4-Chlorophenyl)furan-2-yl)indolizine:
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
Properties
CAS No. |
53105-83-2 |
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Molecular Formula |
C18H12BrNO |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)furan-2-yl]indolizine |
InChI |
InChI=1S/C18H12BrNO/c19-15-6-4-13(5-7-15)17-8-9-18(21-17)14-11-16-3-1-2-10-20(16)12-14/h1-12H |
InChI Key |
KBISGBRLVJGTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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